Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine class. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug discovery due to its biological activity against various targets, including fibroblast growth factor receptors (FGFRs) and other kinases involved in cell proliferation and survival. Its unique structure contributes to its reactivity and interactions within biological systems.
The compound is classified under heterocycles, specifically pyrrolopyridines, which are characterized by their fused ring systems comprising nitrogen atoms. Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be synthesized through various organic reactions involving precursors that contain the pyrrolo[2,3-b]pyridine core.
The synthesis of methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate generally involves several key steps:
While detailed industrial methods are less documented, they typically mirror laboratory syntheses but are optimized for larger scale production. This includes careful control of reaction conditions such as temperature and pressure to maximize yield and purity.
The molecular formula for methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is , with a molecular weight of approximately . The structure features a pyrrolo[2,3-b]pyridine ring with a methoxy group at the fourth position and a carboxylate group at the second position.
Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can participate in various chemical reactions:
Typical reagents include:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily involves its interaction with molecular targets such as fibroblast growth factor receptors. It has been shown to inhibit these receptors effectively, which play critical roles in cellular processes related to growth and survival. The inhibition of FGFRs leads to downstream effects on signaling pathways involved in cancer progression and metastasis.
Relevant data indicate that this compound exhibits significant stability under standard laboratory conditions but may react under specific chemical environments.
Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has broad applications in scientific research:
The systematic IUPAC name for this heterocyclic compound is methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which precisely defines its molecular framework and substituent positions. The base structure is a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, where:
Nomenclature consistency is observed across derivatives:
Table 1: Naming Conventions for Key Analogues | Compound | Systematic IUPAC Name | CAS No. | |-------------|-----------------------------|-------------| | Target Compound | Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1204476-03-8 | | Carboxylic Acid | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 944900-58-7 | | Isomeric Compound | Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Not provided |
The molecular formula C₁₀H₁₀N₂O₃ is established through high-resolution mass spectrometry and elemental analysis. Key mass data:
Derivatives exhibit expected mass shifts:
Table 2: Molecular Parameters Across Derivatives | Compound | Molecular Formula | Molecular Weight (g/mol) | |-------------|------------------------|------------------------------| | Methyl ester | C₁₀H₁₀N₂O₃ | 206.20 | | Carboxylic acid | C₉H₈N₂O₃ | 192.17 | | Ethyl ester | C₁₁H₁₂N₂O₃ | 220.23 | | 4-Methyl analogue | C₁₁H₁₂N₂O₂ | 204.23 |
The compound's structure is unambiguously represented via standardized notations:
COC1=NC=CC2=C1N=C(C(=O)OC)C2
[1] COC1=C2C(=NC=C1)NC=C2C(=O)OC
(highlights tautomeric forms) Validation confirms consistency:
XCAGJGLBSLFFTN-UHFFFAOYSA-N
serves as a unique digital identifier for database searches [1]. For analogues:
O=C(O)C1=CC2=C(OC)C=CN=C2N1
and InChIKey CPZQJRGLWXJDGC-UHFFFAOYSA-N
[6]. O=C(OCC)C1=CC2=C(OC)C=CN=C2N1
[9]. While experimental crystal data for the title compound is absent in current literature, structural insights can be inferred from related derivatives:
Table 3: Key Structural Features of Analogues | Compound | Bond Lengths (Å) | Intermolecular Interactions | Packing System | |-------------|------------------------|--------------------------------|---------------------| | Carboxylic acid (CAS 944900-58-7) | C=O: 1.21, C–O: 1.32 | N–H⋯O (2.89 Å), O–H⋯N (2.75 Å) | H-bonded dimers | | Ethyl ester (CAS 290332-97-7) | C=O: 1.22, C–O: 1.34 | C–H⋯O (2.92 Å), π-stacking (3.6 Å) | Layered sheets |
Table 4: Summary of Key Compounds Discussed | Compound Name | CAS No. | Molecular Formula | Structure Type | |-------------------|-------------|------------------------|--------------------| | Methyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 1204476-03-8 | C₁₀H₁₀N₂O₃ | Target compound | | 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 944900-58-7 | C₉H₈N₂O₃ | Hydrolysis product | | Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 290332-97-7 | C₁₁H₁₂N₂O₃ | Homologous ester | | Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | Not provided | C₁₀H₁₀N₂O₃ | Regioisomer |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: